3,4,5,6-Tetrahydrophthalimide

Process Chemistry Solid State Characterization Isomer Purity

3,4,5,6-Tetrahydrophthalimide (THPI, CAS 4720-86-9) is the non-substitutable intermediate for critical agrochemical and analytical workflows. Unlike cis-1,2,3,6-THPI (mp >30°C lower), THPI ensures consistent process performance. Phthalimide, a Folpet metabolite, cannot replace THPI as the Captan urinary biomarker for selective LC-MS/MS methods. THPI is the validated economic scaffold for Tetramethrin synthesis and the mandatory core for Protox-inhibitor herbicide QSAR. Procure ≥99% purity for reliable, cost-effective results in synthesis, analytical development, and toxicology studies.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 4720-86-9
Cat. No. B1345106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydrophthalimide
CAS4720-86-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC2=O
InChIInChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11)
InChIKeyAFJWMGOTLUUGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrahydrophthalimide (CAS 4720-86-9): A Core Cycloaliphatic Imide Scaffold for Agrochemical Intermediates


3,4,5,6-Tetrahydrophthalimide (THPI, CAS 4720-86-9), a key industrial intermediate in the isoindolone class, is characterized by a partially saturated cyclohexene ring fused to an imide group . With a molecular formula of C8H9NO2 and a melting point of 170-175 °C, this white to pale yellow crystalline solid is a primary degradation product of the fungicide Captan and serves as the foundational building block for a broad class of commercial herbicides and the pyrethroid insecticide Tetramethrin . Its strategic value lies not in direct biological activity but in its unique balance of reactivity and stability, making it the preferred scaffold for a variety of functionalization pathways critical in agrochemical development.

3,4,5,6-Tetrahydrophthalimide in R&D: Why Simple Analogs Fail in Advanced Applications


Procurement decisions for 3,4,5,6-Tetrahydrophthalimide cannot rely on simple in-class substitution due to critical differences in isomerism and chemical stability. The most direct analog, cis-1,2,3,6-tetrahydrophthalimide (CAS 1469-48-3), exhibits a melting point over 30 °C lower (129-138 °C vs. 170-175 °C), reflecting its different crystalline packing and potential impact on downstream process consistency . More importantly, while the aromatic counterpart phthalimide is more stable, it is a metabolite of the fungicide Folpet, making it unsuitable for developing selective analytical methods targeting Captan metabolism [1][2]. In herbicide discovery, the parent tetrahydrophthalimide scaffold is essential for generating protoporphyrinogen-IX oxidase (Protox) inhibitors; the N-substituted derivatives of this specific scaffold demonstrate quantitative structure-activity relationships (QSAR) that are not transferable to phthalimide or other cyclic imide analogs, underscoring its unique pharmacophoric requirements [3].

Quantitative Evidence for Selecting 3,4,5,6-Tetrahydrophthalimide Over Its Closest Analogs


Thermal and Physical Property Differentiation from cis-1,2,3,6-Tetrahydrophthalimide

3,4,5,6-Tetrahydrophthalimide (4720-86-9) exhibits a significantly higher melting point than its cis-isomer (1469-48-3), a direct consequence of its molecular geometry. This difference is critical for establishing reliable purity criteria and ensuring consistent physical properties in downstream formulation and synthetic processes.

Process Chemistry Solid State Characterization Isomer Purity

Analytical Selectivity: Enabling Distinction of Captan from Folpet Exposure

3,4,5,6-Tetrahydrophthalimide (THPI) is the specific and primary human metabolite of the fungicide Captan, while phthalimide (PI) is the analogous metabolite for the structurally similar fungicide Folpet. This metabolic specificity makes THPI an indispensable analytical biomarker for distinguishing between exposure to these two commonly co-used agricultural chemicals.

Environmental Monitoring Occupational Health Analytical Chemistry

Synthetic Efficiency: A High-Yield, High-Purity Industrial Process

The industrial production of 3,4,5,6-tetrahydrophthalimide has been optimized to achieve extremely high yields and purity from readily available precursors. A patented process demonstrates the feasibility of obtaining the compound with 99.9% purity and a 96% yield, benchmarks that ensure a cost-effective and high-quality supply for large-scale agrochemical manufacturing.

Synthetic Methodology Process Development Quality Assurance

Pharmacophoric Necessity: The Core Scaffold for Protox-Inhibiting Herbicides

The 3,4,5,6-tetrahydrophthalimide core is a key pharmacophore for a class of herbicides that inhibit protoporphyrinogen-IX oxidase (Protox). Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that the herbicidal potency of these compounds is contingent upon the tetrahydrophthalimide ring system; substituting this core with a dimethylmaleimide (DMI) scaffold results in a different QSAR model, confirming the tetrahydrophthalimide's unique contribution to biological activity and receptor binding.

Herbicide Discovery Agrochemical R&D QSAR

Optimized Physicochemical Profile for Drug Discovery and Formulation

The physicochemical properties of the parent 3,4,5,6-tetrahydrophthalimide scaffold provide a well-balanced starting point for designing compounds with favorable drug-like properties. Its moderate lipophilicity (LogP ~0.6-0.8) and balanced hydrogen bonding capacity (PSA 46.17 Ų) are distinct from more aromatic or saturated imides, offering a unique property window for optimizing solubility and permeability in lead optimization campaigns.

Medicinal Chemistry Lead Optimization ADME Properties

N-Substitution Versatility: A Direct Route to Commercial Agrochemicals

3,4,5,6-Tetrahydrophthalimide is the direct industrial intermediate for manufacturing Tetramethrin, a widely used synthetic pyrethroid insecticide. Its commercial procurement is driven by the large-scale demand for this specific end product, a well-defined and economically significant application that its analog, cis-1,2,3,6-tetrahydrophthalimide, does not serve.

Agrochemical Synthesis Insecticide Intermediate Herbicide Development

High-Impact Application Scenarios Where 3,4,5,6-Tetrahydrophthalimide is Proven Essential


Scaled Manufacturing of Tetramethrin and Other N-Substituted Agrochemicals

Procurement of high-purity 3,4,5,6-tetrahydrophthalimide (≥99%) is essential for the cost-effective, large-scale synthesis of the pyrethroid insecticide Tetramethrin. The validated industrial process, which achieves near-quantitative yield and purity from the parent anhydride, makes THPI the economically preferred starting material for this specific commercial product [1].

Development of Next-Generation Protox-Inhibiting Herbicides

For R&D teams working on novel herbicides, the 3,4,5,6-tetrahydrophthalimide scaffold is the required core for accessing Protox inhibition. QSAR studies demonstrate that the potency of this class is uniquely dependent on the tetrahydrophthalimide structure, and optimization efforts must begin with this specific core to achieve commercially viable levels of activity and crop selectivity [2].

Occupational and Environmental Biomonitoring for Captan Exposure

Analytical and toxicology laboratories require 3,4,5,6-tetrahydrophthalimide as the primary analytical standard for quantifying human exposure to the fungicide Captan. Since THPI is the specific and primary urinary metabolite of Captan, it is indispensable for developing selective LC-MS/MS methods that can differentiate Captan exposure from that of the structurally similar fungicide Folpet [3][4].

Medicinal Chemistry and Lead Optimization Campaigns

In early-stage drug discovery, the 3,4,5,6-tetrahydrophthalimide scaffold offers a predictable and well-balanced physicochemical profile (LogP ~0.6, PSA 46 Ų) that is conducive to optimizing ADME properties. Its use as a starting point for building N-substituted derivative libraries can accelerate hit-to-lead campaigns by reducing the need for extensive property optimization, as demonstrated in the development of herbicidal and other bioactive compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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